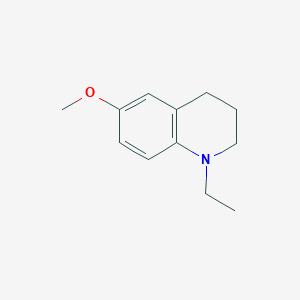
1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, including 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline, can be achieved through a two-step procedure. The first step involves a regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines. The second step is an intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The InChI code for 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is 1S/C12H17NO/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13/h6-7,9H,3-5,8H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroquinolines are complex and can lead to a variety of products . For example, the reaction performed with 1,2,3,4-tetrahydroquinoline delivered the linear regioisomer in very good yield, which can be explained by the cyclic structure of the amine substrate minimizing its steric hindrance .Physical And Chemical Properties Analysis
1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline has a predicted boiling point of 329.2±35.0 °C and a predicted density of 1.012±0.06 g/cm3 . It is stored at room temperature and is a liquid in its physical form .科学的研究の応用
Antimicrobial Properties
One study reported the discovery of helquinoline, a new tetrahydroquinoline antibiotic derived from Janibacter limosus, showcasing its significant biological activity against bacteria and fungi. This compound, a tetrahydroquinoline derivative, indicates the potential antimicrobial applications of similar compounds (Asolkar et al., 2004).
Synthesis Methodologies
Research has been conducted on the synthesis of 1,2,3,4-tetrahydroisoquinoline and related compounds, highlighting improved synthesis methods and their potential applications in creating compounds with specific properties. One study improved the synthesis of 2-(m-methoxyphenyl)ethylamine, showing the versatility of tetrahydroquinoline compounds in chemical synthesis (Kashdan et al., 1982).
Antioxidant Applications
Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is widely used as an antioxidant in animal feed to protect against lipid peroxidation. Studies have assessed its safety and potential harmful effects, indicating the importance of understanding the biochemical interactions and toxicity of such compounds (Blaszczyk et al., 2013).
Lipase-catalyzed Reactions
Research into the lipase-catalyzed kinetic resolution of tetrahydroisoquinoline-1-acetic acid esters for producing enantiomers has demonstrated the role of tetrahydroquinolines in enantioselective synthesis, showing potential for pharmaceutical applications (Paál et al., 2008).
Metal Ion Complexation
The complexation of metal ions by quinoline derivatives has been studied for its influence on antibacterial activity, suggesting that these compounds could form drug-metal complexes that contribute to their antimicrobial properties (Bailey et al., 1984).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-ethyl-6-methoxy-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNKTNYEAZTWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

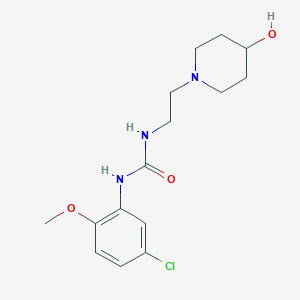
![9-(2-chlorophenyl)-2-(pyridin-4-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2894511.png)
![3-((5-(isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2894514.png)
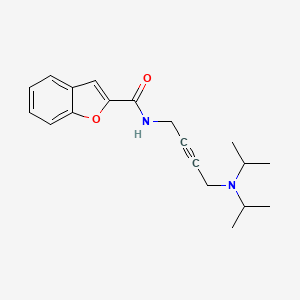
![1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2894517.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

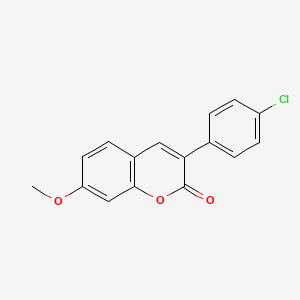
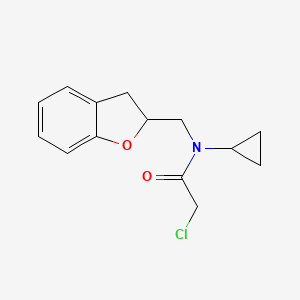
![N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2894524.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2894526.png)

![9-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]carbazole](/img/structure/B2894530.png)
![8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B2894532.png)